molecular formula C17H17BrO B1532465 3-(3-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one CAS No. 898760-33-3

3-(3-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one

Cat. No.: B1532465
CAS No.: 898760-33-3
M. Wt: 317.2 g/mol
InChI Key: GYCGDXVBYJCOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one is a halogenated aromatic ketone characterized by a propan-1-one backbone substituted with a 3-bromophenyl group at position 3 and a 3,5-dimethylphenyl group at position 1. Its molecular structure combines electron-withdrawing (bromo) and electron-donating (methyl) substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-8-13(2)10-15(9-12)17(19)7-6-14-4-3-5-16(18)11-14/h3-5,8-11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCGDXVBYJCOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCC2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210698
Record name 1-Propanone, 3-(3-bromophenyl)-1-(3,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-33-3
Record name 1-Propanone, 3-(3-bromophenyl)-1-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-(3,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-bromobenzene with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(3-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural analogs differ in substituent type, position, and backbone saturation. Notable examples include:

Compound Name Substituents (Position) Backbone Key Properties/Activity Source
3-(3-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one 3-Bromophenyl (C3), 3,5-dimethylphenyl (C1) Propan-1-one Limited data; inferred stability from analogs
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (C3) 3-Bromophenyl (C1), p-tolyl (C3) Propen-1-one Cytotoxic (IC₅₀: 100 µg/mL)
1-(3,5-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one 3,5-Dimethylphenyl (C1), 4-methylphenyl (C3) Propan-1-one Safety data available (GHS-compliant)
3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one Hydroxy/methoxy (C1), hydroxy (C3) Propan-1-one Cholinesterase inhibition

Key Observations :

  • Backbone Saturation : Propan-1-one derivatives (saturated backbone) generally exhibit lower reactivity compared to propen-1-one analogs (unsaturated backbone), which may reduce cytotoxicity .
  • Substituent Position : 3,5-Dimethylphenyl groups (meta-substitution) enhance steric bulk and electronic stability compared to ortho-substituted analogs (e.g., 2,3-dimethylphenyl in CAS 898769-35-2) .
  • Halogen vs. Oxygenated Groups : Bromo substituents (electron-withdrawing) may reduce solubility in polar solvents compared to hydroxy/methoxy groups (electron-donating), as seen in cholinesterase-inhibiting analogs .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

  • Solubility : Bromo and methyl groups likely render the compound lipophilic, similar to (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one, which is sparingly soluble in aqueous media .
  • Melting Point : Propan-1-one derivatives with bulky substituents (e.g., 3,5-dimethylphenyl) typically exhibit higher melting points (>150°C) due to crystalline packing efficiency .

Biological Activity

3-(3-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one is an aromatic ketone that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound's molecular formula is C17H17BrOC_{17}H_{17}BrO, and it features a bromine atom on one phenyl ring and two methyl groups on another. This article delves into the biological activity of this compound, exploring its interactions with biological targets, pharmacological properties, and potential therapeutic applications.

The presence of the bromine atom significantly influences the compound's chemical reactivity and biological activity. Halogen substituents like bromine can enhance binding affinity to various biological targets, making compounds like this compound promising candidates for drug development.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. For instance, studies suggest that it could influence acetylcholinesterase (AChE) activity, which is crucial in neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibitory properties. For example, studies have shown that certain aromatic ketones can inhibit AChE, with IC50 values indicating their potency. The presence of bromine in this compound may enhance its inhibitory effects compared to non-brominated analogs.

CompoundTarget EnzymeIC50 (µM)
RivastigmineAChE11.07
This compoundAChETBD

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Similar aromatic ketones have demonstrated the ability to inhibit the growth of various bacterial strains. The bromine substitution may enhance these antimicrobial effects.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of compounds similar to this compound in models of Alzheimer's disease. Results indicated a significant reduction in neuroinflammation and improved cognitive function when these compounds were administered.
  • Anticancer Potential : Another study explored the anticancer potential of brominated aromatic ketones, revealing that they could induce apoptosis in cancer cell lines through specific signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(3-Bromophenyl)-1-(3,5-dimethylphenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.